molecular formula C10H14FNO2 B023122 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol CAS No. 103905-49-3

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

Cat. No. B023122
M. Wt: 199.22 g/mol
InChI Key: NOTMCGGOLLFMRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol involves multiple steps, including the Mannich reaction, methylation, and nucleophilic substitution. For instance, the synthesis of a eugenol derivative compound through the Mannich reaction, methylation, and nucleophilic substitution resulted in compounds with significant yields, demonstrating the effectiveness of these synthetic routes (Perangin-angin, 2019).

Molecular Structure Analysis

Molecular structure analysis through techniques such as FTIR, 1H and 13C NMR spectroscopic, and X-ray crystallographic techniques has been employed to characterize compounds related to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. These studies reveal the complex intermolecular hydrogen bonding and the stability of the molecular structures through secondary intermolecular interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Research has shown that compounds similar to 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol participate in a variety of chemical reactions, leading to the formation of different compounds. The reactivity towards nucleophilic substitution and the ability to form hydrogen-bonded assemblages are notable characteristics of these compounds, influencing their chemical properties and potential applications (Masci & Thuéry, 2002).

Physical Properties Analysis

Physical properties such as vapor pressure, vaporization enthalpies, and sublimation enthalpies of methoxyphenols and dimethoxybenzenes have been studied, providing a foundation for understanding the physical characteristics of 4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol. These studies offer insights into the stability and behavior of the compound under various conditions (Varfolomeev et al., 2010).

Scientific Research Applications

  • Application in Hydrogel Synthesis

    • Field : Polymer Science
    • Summary : A series of amphiphilic hydrogels were synthesized based on different molar ratios of N,N-dimethylacrylamide (DMAM) and acrylic acid (AA). The influence of pH, time, temperature, and salinity of water on the swelling behavior of the hydrogels was investigated .
    • Methods : The synthesis of DMAM/AA hydrogel using N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as initiator was confirmed by Fourier transform infrared spectroscopy (FTIR) .
    • Results : The swelling results revealed that the hydrogel swelling reduced as a content of AA. Also, it was demonstrated that increasing the pH caused a drastic increment of the equilibrium swelling ratio .
  • Application in Antifungal Polyurethane

    • Field : Polymer Science
    • Summary : The antifungal agent carbendazim and the water-compatible functional group 2,4,6-tris (dimethylaminomethyl)phenol (TDMP) were jointly grafted to polyurethane (PU) to develop a water-compatible antifungal PU .
    • Methods : The water compatibility of the PU surface improved strikingly after the protonation of TDMP, as confirmed by water contact angle tests .
    • Results : PUs with grafted carbendazim and TDMP completely suppressed the growth of a mixture of fungi, unlike ordinary PU .
  • Application in Antitumor Effects

    • Field : Cancer Biology
    • Summary : A water-soluble derivative of heliomycin, 4-(dimethylaminomethyl)heliomycin (4-dmH), has been found to exert greater antitumor effects than parental heliomycin by targeting the tNOX-SIRT1 axis and apoptosis in oral cancer cells .
    • Methods : Cellular thermal shift assays (CETSA) and molecular docking simulations were conducted to identify and validate that heliomycin and its water-soluble derivative, 4-dmH, engaged and targeted with sirtuin-1 (SIRT1) in p53-functional SAS and p53-mutated HSC-3 oral cancer cells .
    • Results : The direct binding of 4-dmH to tNOX decreased the oxidation of NADH to NAD+, which diminished NAD±dependent SIRT1 deacetylase activity, ultimately inducing apoptosis and significant cytotoxicity in both cell types . The better therapeutic efficacy of 4-dmH was confirmed in tumor-bearing mice, which showed greater tNOX and SIRT1 downregulation and tumor volume reduction when treated with 4-dmH compared to heliomycin .
  • Application in Stereoselective Catalysis

    • Field : Organic Chemistry
    • Summary : 4-(Dimethylamino)pyridine (DMAP) is a toxic, corrosive solid that is widely used as a nucleophilic catalyst in various reactions, including esterification, hydrosilylation, and Bayliss–Hillman reactions .
    • Methods : Chiral derivatives of DMAP can be used for stereoselective catalysis .
    • Results : In 2001, G. C. Fu and co-workers showed that chiral derivatives of DMAP can be used for stereoselective catalysis .
  • Application in Stimuli-Responsive Self-Assembly

    • Field : Polymer Science
    • Summary : The synthesis and the stimuli-responsive self-assembly behavior of novel double-hydrophilic poly(2-(dimethylamino)ethyl methacrylate-co-(oligo ethylene glycol)methacrylate) random copolymers and their chemically modified derivatives are presented .
    • Methods : The synthesis of P(DMAEMA-co-OEGMA) copolymers of different DMAEMA mass compositions was successfully conducted through RAFT polymerization .
    • Results : Light scattering techniques elucidated the intramolecular self-folding and intermolecular self-assembly of polymer chains of P(DMAEMA-co-OEGMA) copolymers upon exposure to different pHs and temperatures .
  • Application in Insecticidal and Acaricidal Activity

    • Field : Agricultural Chemistry
    • Summary : A variety of derivatives of 3- and 4-(dimethylaminomethyl)-1, 2-dithiolanes were prepared as their biological equivalents in an analogous way to that for the nereistoxin derivatives .
    • Methods : The synthesis of these derivatives was conducted, and their biological activity was tested .
    • Results : Most of them showed insecticidal and acaricidal activity . High potency against Chilo suppressalis was displayed by S, S’- [2- (dimethylaminomethyl)trimethylene] bis (thiobenzoate), and a broad spectrum of activity was observed for 5- (dimethylaminomethyl)-1, 2, 3-trithiane .

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and necessary safety precautions when handling it.


Future Directions

This would involve discussing potential applications for the compound and areas for future research.


For a specific compound, these analyses would require a combination of laboratory experiments and literature reviews. Please consult with a chemical professional or researcher for detailed information.


properties

IUPAC Name

4-[(dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-12(2)6-7-4-8(11)10(13)9(5-7)14-3/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTMCGGOLLFMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547594
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylaminomethyl)-6-fluoro-2-methoxyphenol

CAS RN

103905-49-3
Record name 4-[(Dimethylamino)methyl]-2-fluoro-6-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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